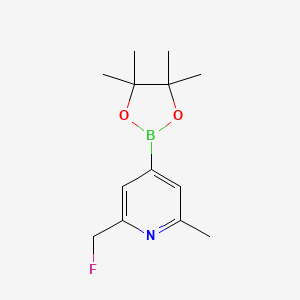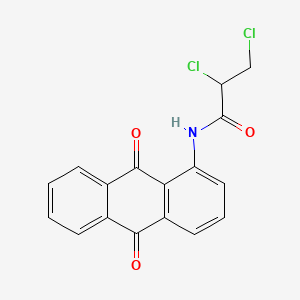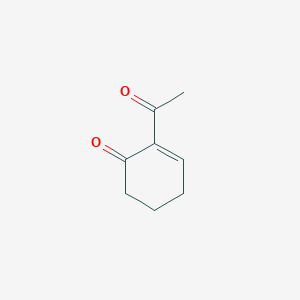![molecular formula C10H17NO3 B13947478 (2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)
(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylcarbonyl)-D-alanine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclohexylcarbonyl group attached to the nitrogen atom of D-alanine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylcarbonyl)-D-alanine typically involves the reaction of D-alanine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{D-alanine} + \text{cyclohexylcarbonyl chloride} \rightarrow \text{N-(cyclohexylcarbonyl)-D-alanine} + \text{HCl} ]
Industrial Production Methods: Industrial production of N-(cyclohexylcarbonyl)-D-alanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(cyclohexylcarbonyl)-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
科学研究应用
N-(cyclohexylcarbonyl)-D-alanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to protein structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(cyclohexylcarbonyl)-D-alanine involves its interaction with specific molecular targets. The cyclohexylcarbonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(cyclohexylcarbonyl)-D-phenylalanine: This compound is similar in structure but contains a phenyl group instead of an alanine moiety.
N-(cyclohexylcarbonyl)-L-alanine: The L-isomer of the compound, which may exhibit different biological activity.
N-(cyclohexylcarbonyl)-glycine: A simpler analog with a glycine moiety.
Uniqueness: N-(cyclohexylcarbonyl)-D-alanine is unique due to its specific stereochemistry and the presence of the cyclohexylcarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(2R)-2-(cyclohexanecarbonylamino)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 |
InChI 键 |
LYBZCFYXVCCLLS-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C(=O)O)NC(=O)C1CCCCC1 |
规范 SMILES |
CC(C(=O)O)NC(=O)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)

![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)





![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
